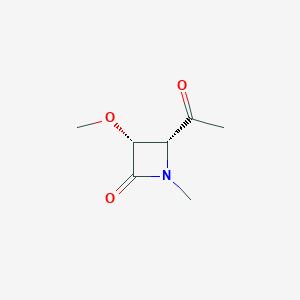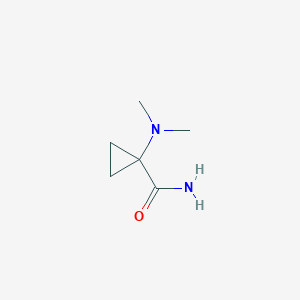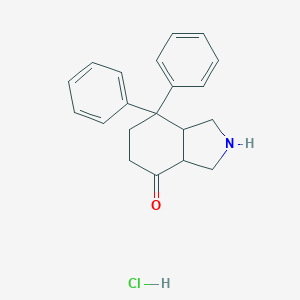
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride
Übersicht
Beschreibung
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s and has gained popularity in recent years as a designer drug. Despite its potential therapeutic benefits, its abuse potential has led to its classification as a Schedule I controlled substance in the United States.
Wirkmechanismus
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride acts as a mu-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, producing analgesia and euphoria.
Biochemische Und Physiologische Effekte
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase locomotor activity and produce rewarding effects, indicating its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, its abuse potential and potential for toxicity limit its use in laboratory experiments and clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride. These include the development of analogs with improved therapeutic profiles, the investigation of its potential as a treatment for opioid addiction, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the risks and benefits of 7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride use.
Wissenschaftliche Forschungsanwendungen
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride has been studied for its potential therapeutic applications, particularly as an analgesic. It has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, its abuse potential has limited its development as a therapeutic agent.
Eigenschaften
CAS-Nummer |
169104-86-3 |
|---|---|
Produktname |
7,7-Diphenylhexahydro-1H-isoindol-4(2H)-one hydrochloride |
Molekularformel |
C20H22ClNO |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;/h1-10,17-18,21H,11-14H2;1H |
InChI-Schlüssel |
CIJLMNDNUOEELM-UHFFFAOYSA-N |
SMILES |
C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Synonyme |
7,7-DIPHENYL-OCTAHYDRO-ISOINDOL-4-ONE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

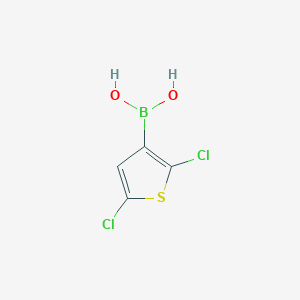
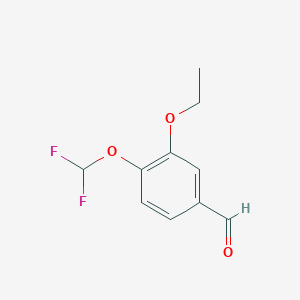

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
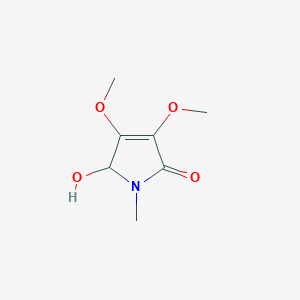

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
